molecular formula C20H23N7O3 B12211653 (4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

(4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B12211653
M. Wt: 409.4 g/mol
InChI Key: XZJAPOCZYVRNKG-UHFFFAOYSA-N
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Description

(4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a triazine ring, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazine Ring: Starting with a precursor like cyanuric chloride, which undergoes nucleophilic substitution with an amine group to form the triazine core.

    Attachment of the Methoxyphenyl Group: This step might involve a coupling reaction using a methoxyphenyl amine derivative.

    Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction.

    Attachment of the Furan Ring: Finally, the furan ring can be attached via a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or furan rings.

    Reduction: Reduction reactions might target the triazine ring or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the triazine or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs.

Medicine

Medicinal applications could include its use as a therapeutic agent for treating diseases, depending on its biological activity and pharmacokinetic properties.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-6-(phenylamino)-1,3,5-triazine): Similar triazine core but lacks the methoxyphenyl and furan rings.

    (4-(4-Methylpiperazin-1-yl)-1,3,5-triazine): Similar piperazine and triazine rings but lacks the methoxyphenyl and furan rings.

    (2-Furylmethanone derivatives): Compounds with similar furan ring structures but different substituents.

Uniqueness

The uniqueness of (4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone lies in its combination of the triazine, piperazine, and furan rings, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H23N7O3

Molecular Weight

409.4 g/mol

IUPAC Name

[4-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C20H23N7O3/c1-29-15-6-3-2-5-14(15)22-20-24-17(23-19(21)25-20)13-26-8-10-27(11-9-26)18(28)16-7-4-12-30-16/h2-7,12H,8-11,13H2,1H3,(H3,21,22,23,24,25)

InChI Key

XZJAPOCZYVRNKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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